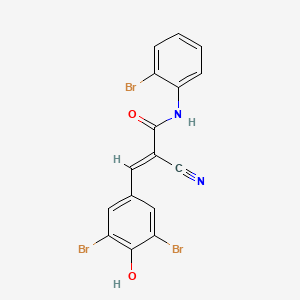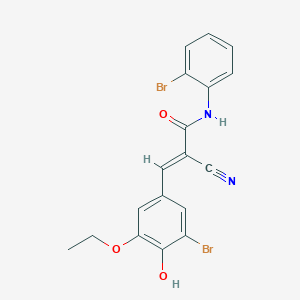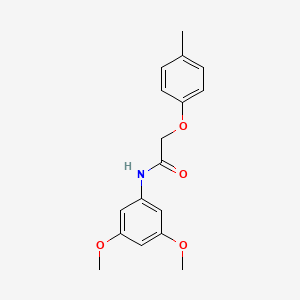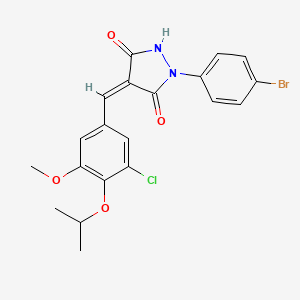
N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)acrylamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursors. The bromo groups could be introduced through electrophilic aromatic substitution reactions, the cyano group through a nucleophilic substitution or addition reaction, and the amide group through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, which are aromatic and planar. The bromo groups are electron-withdrawing, which would affect the electron density on the phenyl rings. The cyano and amide groups are polar, which could result in intermolecular forces such as hydrogen bonding .Chemical Reactions Analysis
This compound could participate in various chemical reactions. The bromo groups could be replaced in nucleophilic aromatic substitution reactions. The cyano group could be hydrolyzed to form a carboxylic acid. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be solid at room temperature. The presence of polar groups (cyano and amide) could make it soluble in polar solvents. The bromo groups could increase its molecular weight and boiling point .Mechanism of Action
Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action for this compound. If it’s a drug, it could interact with biological targets through its functional groups. The bromo groups could enhance its lipophilicity, aiding in crossing cell membranes .
Safety and Hazards
properties
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br3N2O2/c17-11-3-1-2-4-14(11)21-16(23)10(8-20)5-9-6-12(18)15(22)13(19)7-9/h1-7,22H,(H,21,23)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICJVMGEDYRVAH-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-{2-[(tert-butylamino)carbonyl]phenyl}benzamide](/img/structure/B3740545.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3740566.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3740571.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B3740578.png)

![5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid](/img/structure/B3740605.png)
![3-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3740613.png)
![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B3740624.png)
![3-bromo-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3740639.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3740651.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3740659.png)